Pubchem_12599738
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Overview
Description
Preparation Methods
Tetramethoxymethane can be synthesized through various methods. The original preparation involved the use of chloropicrin, but this method only yielded about 50% of the desired product . Other methods include:
Trichloromethanesulfenyl chloride: This method yields about 70-80% of the product.
Trichloroacetonitrile: Another method with a similar yield of 70-80%.
Thallium methoxide and carbon disulfide: This reaction produces tetramethoxymethane and thallium sulfide.
Dimethyl dibutylstannate: This method has the highest yield of about 95%.
Chemical Reactions Analysis
Tetramethoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions where one or more methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetramethoxymethane has several applications in scientific research:
Chemistry: It is used as a solvent and an alkylating agent at elevated temperatures (180-200°C).
Medicine: Its derivatives are used in the development of various drugs.
Industry: It is used as a fuel in polymer fuel cells and as a transesterification reagent.
Mechanism of Action
The mechanism of action of tetramethoxymethane involves its ability to act as an alkylating agent. It can transfer methyl groups to other molecules, thereby modifying their chemical structure and activity. This property is particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Tetramethoxymethane can be compared with other similar compounds such as:
Tetramethyl orthosilicate: Similar in structure but contains silicon instead of carbon.
Tetraethoxymethane: Similar but with ethoxy groups instead of methoxy groups.
Trimethoxymethane: Contains one less methoxy group.
Tetramethoxymethane is unique due to its high yield synthesis methods and its stability against peroxide formation, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
34422-60-1 |
---|---|
Molecular Formula |
C18H15GeNa |
Molecular Weight |
326.9 g/mol |
InChI |
InChI=1S/C18H15Ge.Na/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
InChI Key |
WUPVHYKOFIGNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Na] |
Origin of Product |
United States |
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